ethyl 2-(4-bromophenyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate
Overview
Description
Ethyl 2-(4-bromophenyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-bromophenyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate chalcone, which then undergoes cyclization with hydrazine hydrate to yield the desired pyrazolo[1,5-a]pyrimidine derivative .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-bromophenyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy or amino derivatives.
Substitution: The bromine atom in the 4-position can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, reduction may produce hydroxy or amino derivatives, and substitution reactions can result in various substituted pyrazolo[1,5-a]pyrimidine derivatives .
Scientific Research Applications
Ethyl 2-(4-bromophenyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as a neuroprotective and anti-inflammatory agent.
Biological Research: It is used in studies investigating the inhibition of endoplasmic reticulum (ER) stress and apoptosis in neuronal cells.
Pharmaceutical Development: The compound is being explored for its potential in developing new drugs for neurodegenerative diseases, such as Alzheimer’s and Parkinson’s diseases.
Mechanism of Action
The mechanism of action of ethyl 2-(4-bromophenyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate involves the inhibition of ER stress and apoptosis pathways. It interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of ER chaperones and apoptosis markers . This results in decreased production of inflammatory mediators like nitric oxide and TNF-α, contributing to its neuroprotective and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate: This compound has a similar structure but with a methyl group at the 7-position instead of an oxo group.
Ethyl 2-(4-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate: Another similar compound with a methyl group at the 7-position.
Uniqueness
Ethyl 2-(4-bromophenyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern and the presence of an oxo group at the 7-position. This structural feature contributes to its distinct pharmacological properties, particularly its ability to inhibit ER stress and apoptosis pathways .
Properties
IUPAC Name |
ethyl 2-(4-bromophenyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O3/c1-2-22-15(21)11-8-17-13-7-12(18-19(13)14(11)20)9-3-5-10(16)6-4-9/h3-8,18H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUDVMIDIBANSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(NN2C1=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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